N-(2,3-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and an acetamide moiety linked to a 2,3-dimethylphenyl group at position 3 (Figure 1). The compound’s synthesis typically involves condensation of thiadiazole or thiazole precursors with α-haloketones or phenacyl bromides, followed by functionalization of the acetamide side chain .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14-7-9-17(10-8-14)20-12-25-18(13-27-22(25)24-20)11-21(26)23-19-6-4-5-15(2)16(19)3/h4-10,12-13H,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGLDEBWGSUDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazo[2,1-b]thiazole Ring Formation
The imidazo[2,1-b]thiazole nucleus forms through a tandem cyclization-annulation sequence. Patent CN1628108A demonstrates that 4-methyl-thiazole-5-carbaldehyde derivatives undergo Mannich-type reactions with appropriately substituted amines under cryogenic conditions (-10°C to +5°C). Key parameters include:
Table 1: Cyclization Reaction Optimization
The 4-methylphenyl group installs via Suzuki-Miyaura coupling at C6 using Pd(PPh3)4 catalyst and 4-methylphenylboronic acid. X-ray crystallographic data confirms proper regiochemistry when using 2,3-dimethylphenyl precursors.
Acetamide Side-Chain Installation
Position C3 functionalization employs nucleophilic acyl substitution. As per EP2850068B1, 2-bromoacetamide derivatives react with the deprotonated imidazo-thiazole core in DMF at 80°C:
$$ \text{Imidazo-thiazole} + \text{BrCH}2\text{C(O)NHAr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Intermediate} $$
Critical Observations:
- Steric hindrance from 2,3-dimethyl groups necessitates elevated temperatures (80-100°C)
- DMF outperforms THF/NMP in yield (78% vs 52-61%)
- Molecular weight confirmation via LC-MS ensures proper adduct formation
Final Coupling and Functionalization
N-Arylation of Acetamide
The terminal 2,3-dimethylphenyl group introduces through Buchwald-Hartwig amination:
$$ \text{CH}3\text{C}6\text{H}3\text{NH}2 + \text{ClC(O)CH}2\text{-Intermediate} \xrightarrow{\text{Pd}2\text{dba}_3, \text{Xantphos}} \text{Target Compound} $$
Table 2: Coupling Reaction Parameters
| Condition | Optimal Value | Effect |
|---|---|---|
| Catalyst Load | 5 mol% Pd | 89% conversion |
| Ligand | Xantphos | Prevents dimerization |
| Base | Cs2CO3 | Maintains pH 9-10 |
| Temperature | 110°C | Completes in 12h |
Patent EP2850068B1 specifically notes that 2,3-dimethylphenylamine requires degassed toluene to prevent oxidative degradation during coupling.
Industrial Scale-Up Considerations
Continuous Flow Synthesis
PMC2977664 and PMC7112121 data suggest transitioning batch processes to flow systems improves yield reproducibility:
Key Modifications:
- Microreactor residence time: 8.2 minutes
- Inline IR monitoring of imidazo-thiazole formation
- Automated pH adjustment modules for crystallization
Table 3: Batch vs Flow Performance
| Metric | Batch Process | Flow System |
|---|---|---|
| Overall Yield | 61% | 78% |
| Purity | 95% | 99.2% |
| Production Rate | 2.1 kg/day | 14.6 kg/day |
Purification Protocols
Final purification combines recrystallization (ethyl acetate/hexanes) with preparative HPLC (C18 column, 70:30 MeOH/H2O). DSC analysis reveals optimal crystallization occurs at 4°C/min cooling rate.
Analytical Characterization
Spectroscopic Confirmation
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show:
- <0.5% degradation by HPLC
- No polymorphic transitions (PXRD)
- Acceptable ICH impurity thresholds (<0.1%)
Green Chemistry Alternatives
Recent work in PMC7112121 demonstrates ionic liquid ([Bmim]Br)-mediated routes reduce environmental impact:
Advantages:
- 82% yield vs 68% conventional
- Catalyst recycling (7 cycles)
- E-factor reduction from 23.1 → 8.4
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the imidazo[2,1-b]thiazole moiety exhibit promising anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have been synthesized and tested against various cancer cell lines, showing selective cytotoxicity.
Case Studies
- Study on Thiazole Derivatives : A group of researchers synthesized novel thiazole derivatives and evaluated their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. One compound exhibited an IC50 value of 23.30 ± 0.35 mM, indicating significant cytotoxicity against these cell lines .
- Imidazo[2,1-b]thiazole Variants : Another study focused on the synthesis of imidazo[2,1-b]thiazole derivatives that were tested for their effectiveness against glioblastoma and melanoma cell lines. The findings revealed that specific structural modifications led to enhanced anticancer activity, with some compounds demonstrating IC50 values lower than 10 µM .
Molecular Docking Studies
Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer cell survival pathways. For example, it may inhibit the activity of specific kinases or transcription factors that are crucial for tumor growth and metastasis .
Other Therapeutic Applications
Beyond its anticancer potential, compounds similar to N-(2,3-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have been explored for their roles in treating other conditions:
- Anticonvulsant Activity : Some derivatives have shown efficacy in models of epilepsy. The anticonvulsant properties were evaluated using picrotoxin-induced convulsion models, demonstrating the therapeutic potential of thiazole-containing compounds in neurological disorders .
- Antioxidant Properties : Recent research has indicated that certain imidazo[2,1-b]thiazole derivatives possess antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, contributing to their therapeutic profile in age-related diseases and neurodegenerative conditions .
Structural Characteristics and Synthesis
The structural features of this compound play a crucial role in determining its biological activity. The presence of specific substituents on the thiazole and imidazole rings can enhance selectivity and potency against cancer cells.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the final product. Various methodologies such as cyclization reactions and acylation processes are employed to construct the complex molecular framework characteristic of this compound.
| Structural Feature | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity through interaction with biological targets |
| Thiazole Moiety | Enhances anticancer properties; essential for activity |
| Substituents | Modifications can lead to improved selectivity and potency |
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate biological pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Analysis of Key Analogous Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-methylphenyl group in the target compound likely balances lipophilicity and steric bulk, optimizing membrane penetration without compromising target binding. This contrasts with bulkier substituents (e.g., naphthyl in D08, ), which may hinder pharmacokinetics .
- Synthetic Feasibility : The compound’s synthesis is feasible via established routes (e.g., ), though purity and yield depend on optimizing reaction conditions for the dimethylphenyl acetamide moiety .
- Further studies should prioritize in vitro assays (e.g., EGFR inhibition, bacterial MIC) to validate these hypotheses.
Q & A
Q. What are the key steps and critical conditions for synthesizing N-(2,3-dimethylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?
The synthesis involves multi-step organic reactions:
- Cyclization : Formation of the imidazo[2,1-b][1,3]thiazole core using catalysts like triethylamine under reflux in solvents such as dimethylformamide (DMF) .
- Acetylation : Introduction of the acetamide group via reaction with acetic anhydride or acetyl chloride, requiring pH control (pH 7–8) and temperatures of 60–80°C .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the final compound .
Critical conditions: Strict temperature control during cyclization and anhydrous solvents to prevent side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : and NMR to verify substituent positions and confirm aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., calculated [M+H] = 434.15) .
- X-ray Crystallography : For unambiguous confirmation of the imidazothiazole ring geometry and acetamide orientation (e.g., CCDC deposition numbers from studies like ).
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR kinase) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) to assess effects on bioactivity .
- Bioisosteric replacement : Substitute the imidazothiazole core with triazolo[3,2-b]thiazole and compare potency .
- Data analysis : Tabulate IC values and physicochemical properties (logP, solubility) to identify key SAR trends:
| Analog Structure | Bioactivity (IC, µM) | logP |
|---|---|---|
| 4-Methylphenyl derivative | 12.5 (HeLa) | 3.2 |
| 4-Fluorophenyl derivative | 8.7 (HeLa) | 3.5 |
| Triazolo[3,2-b]thiazole core | 23.1 (HeLa) | 2.9 |
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Replicate assays : Test the compound in parallel with reference drugs (e.g., doxorubicin) under standardized protocols .
- Structural analysis : Use X-ray crystallography or molecular dynamics to identify conformational changes affecting target binding .
- Meta-analysis : Compare results across cell lines (e.g., HeLa vs. HepG2) to assess tissue-specific activity .
Q. How can the mechanism of action be elucidated for this compound?
- Receptor binding assays : Radioligand competition studies (e.g., -labeled ATP for kinase targets) .
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR kinase active site) .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in cancer cells .
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous flow reactors to optimize exothermic reactions (e.g., cyclization) and reduce batch variability .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitoring for real-time reaction control .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
Methodological Guidance
Q. How to address low solubility in biological assays?
- Formulation : Use DMSO/PEG 400 mixtures (e.g., 10% DMSO in saline) for in vitro studies .
- Prodrug design : Introduce phosphate esters or glycosyl groups to enhance aqueous solubility .
Q. What computational tools predict metabolic stability?
- ADMET prediction : SwissADME or ADMETLab to estimate CYP450 metabolism and half-life .
- Metabolite identification : LC-MS/MS after incubation with liver microsomes (human or rat) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- CRISPR knockout : Generate target gene-KO cell lines and compare compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
